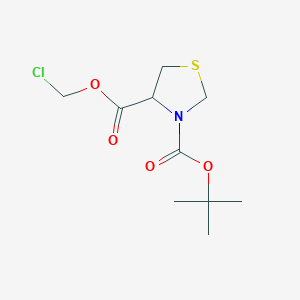
4,8-Dichloro-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dichloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the class of quinolines. This compound is characterized by the presence of two chlorine atoms at the 4th and 8th positions of the quinoline ring, and a partially saturated ring structure due to the tetrahydro configuration. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,8-dichloroaniline with cyclohexanone in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dichloro-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 8th positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to form fully saturated compounds.
Cyclization and Ring-Opening Reactions: The compound can participate in cyclization reactions to form more complex structures or undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline compound with additional functional groups .
Applications De Recherche Scientifique
4,8-Dichloro-5,6,7,8-tetrahydroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Chemistry: It is employed in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions.
5,6,7,8-Tetrahydroquinoline: Lacks chlorine substituents and is used in the synthesis of various heterocyclic compounds.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group at the 8th position and is used in medicinal chemistry.
Uniqueness
4,8-Dichloro-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern and partially saturated ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its applications in medicinal and industrial chemistry make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C9H9Cl2N |
|---|---|
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
4,8-dichloro-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C9H9Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h4-5,8H,1-3H2 |
Clé InChI |
YOAZSHTZGSTAET-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=NC=CC(=C2C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate](/img/structure/B13189201.png)
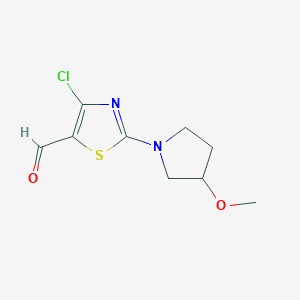
![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
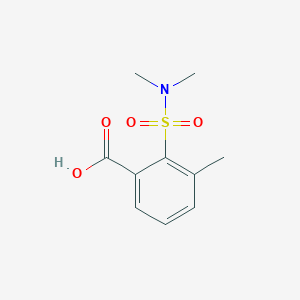
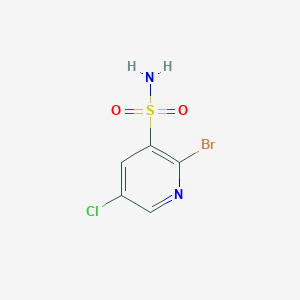

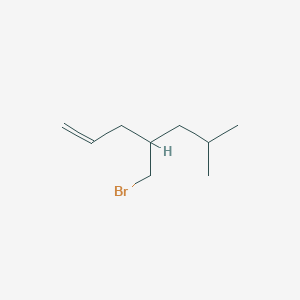

methanol](/img/structure/B13189260.png)

